![molecular formula C22H28N4O3 B2617980 2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 902043-81-6](/img/structure/B2617980.png)
2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one” belongs to a class of pyrrolo[2,3-d]pyrimidin-4-one derivatives . These compounds have been designed and synthesized as corticotropin-releasing factor 1 (CRF 1) receptor antagonists . They have shown anticancer activities against HCT116, MCF-7, and Hep3B cancer cells .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidin-4-one derivatives involves different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . The synthesis of the azepane ring is based on these approaches .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction of 3M1POL with HO• radicals and Cl• atoms plays an important role in the oxidation mechanisms of 3M1POL .Applications De Recherche Scientifique
Structural Analysis and Synthesis
- A study by Toze et al. (2015) elucidates the crystal structure of a compound with a related structural motif, highlighting the arrangement and conformation of fused tetracyclic systems including an azepane ring. This provides insights into the molecular geometry and potential reactivity of compounds with similar structures (Toze, Poplevin, Zubkov, Nikitina, Porras, & Khrustalev, 2015).
- Fülöp et al. (1987) detail the synthesis of partially saturated dipyrido[1,2-a:4,3-d]pyrimidin-11-ones via a catalytic hydrogen-transfer reaction, demonstrating a method for creating compounds with related frameworks (Fülöp, Huber, Dombi, & Bernáth, 1987).
Chemical Properties and Reactions
- Noguchi et al. (2007) explored the competitive thermal ene reaction and Diels-Alder reactions of compounds structurally similar to the target molecule, showing the versatility of such compounds in synthetic organic chemistry and potential applications in drug synthesis and material science (Noguchi, Sunagawa, Akao, Yamada, Yamamoto, & Kakehi, 2007).
- Research by Reisinger, Bernhardt, and Wentrup (2004) on tetrazolo[1,5-a]pyridines and 2-azidopyridines undergoing photochemical transformations provides a foundation for understanding the reactivity of nitrogen-containing heterocycles, which is relevant for developing novel chemical entities with potential pharmacological activities (Reisinger, Bernhardt, & Wentrup, 2004).
Applications in Fluorescence and Materials Science
- Schramm et al. (2006) highlight the synthesis of annelated 2-amino pyridines, including pyrrolo[2,3-b]pyridines and pyrido[2,3-b]azepines, through a one-pot process. These compounds exhibit high fluorescence and partial pH sensitivity, suggesting applications in materials science, especially in the development of fluorescent markers and sensors (Schramm, Dediu, Oeser, & Müller, 2006).
Mécanisme D'action
The mechanism of action of these compounds is related to their ability to inhibit certain receptors or enzymes. For instance, they have been found to inhibit the corticotropin-releasing factor 1 (CRF 1) receptor . They also have shown anticancer activities, suggesting they may inhibit certain pathways involved in cancer cell proliferation .
Propriétés
IUPAC Name |
5-(azepane-1-carbonyl)-6-(3-methoxypropyl)-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-9-7-12-26-19(16)23-20-17(21(26)27)15-18(25(20)13-8-14-29-2)22(28)24-10-5-3-4-6-11-24/h7,9,12,15H,3-6,8,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKLPEOVWJHAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

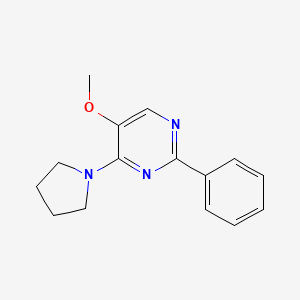
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2617898.png)
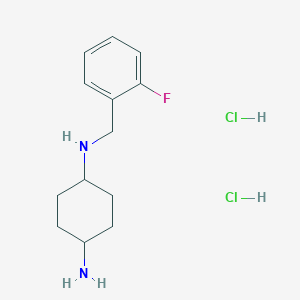
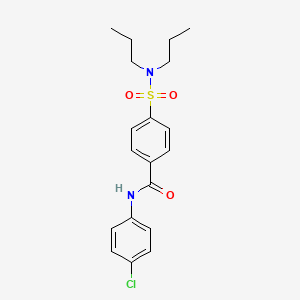
![2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2617901.png)
![(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2617902.png)

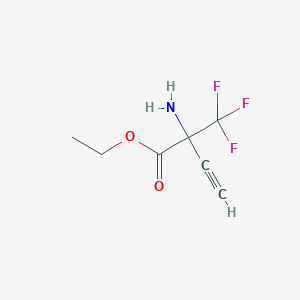
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate](/img/structure/B2617909.png)
![(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2617910.png)
![N-(1,3-Benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2617913.png)
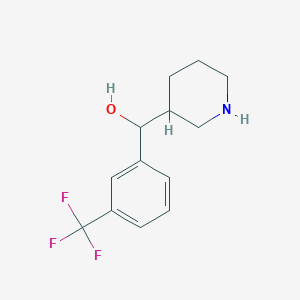
![3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2617918.png)
